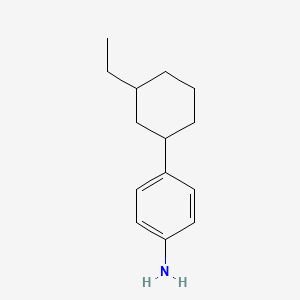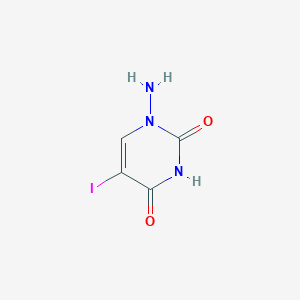![molecular formula C13H8F4N2O B13217436 1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a chemical compound with the molecular formula C13H8F4N2O This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a pyridazinyl ring
Métodos De Preparación
The synthesis of 1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with trifluoromethylpyridazine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes .
Aplicaciones Científicas De Investigación
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one: This compound has a similar structure but with a different position of the fluorophenyl group, which may result in different biological activities and properties.
1-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and potency.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H8F4N2O |
|---|---|
Peso molecular |
284.21 g/mol |
Nombre IUPAC |
1-[6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F4N2O/c1-7(20)12-10(13(15,16)17)6-11(18-19-12)8-3-2-4-9(14)5-8/h2-6H,1H3 |
Clave InChI |
PJSRZBALMSRXGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13217370.png)




![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)
![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)

